Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate involves the reaction of nickel(II) nitrate with 4,7-diphenyl-1,10-phenanthroline in an appropriate solvent. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.

Reduction: Reduction reactions can alter the nickel center’s oxidation state, affecting the compound’s overall properties.

Substitution: Ligand substitution reactions can occur, where the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and appropriate pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of higher oxidation state nickel complexes, while reduction may produce lower oxidation state complexes .

Scientific Research Applications

Photochemical Applications

Photocatalysis : Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, dinitrate has been investigated for its photocatalytic properties. The compound can absorb light and facilitate chemical reactions under illumination. Studies have shown that it can effectively catalyze the degradation of organic pollutants in water when exposed to UV or visible light. This property is particularly useful in environmental remediation efforts.

Solar Energy Conversion : The compound's ability to act as a photosensitizer makes it a candidate for solar energy applications. Research indicates that it can be used in dye-sensitized solar cells (DSSCs), where it enhances the efficiency of light absorption and conversion into electrical energy. The molecular structure allows for efficient electron transfer processes necessary for solar energy applications.

Electrochemical Applications

Electrochemical Sensors : Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, dinitrate has been utilized in the development of electrochemical sensors for detecting various analytes. Its redox properties enable it to participate in electron transfer reactions, making it suitable for sensing applications related to environmental monitoring and health diagnostics.

Energy Storage Devices : The compound has potential applications in energy storage technologies such as supercapacitors and batteries. Its electrochemical characteristics allow for rapid charge and discharge cycles, which are essential for high-performance energy storage systems.

Biological Applications

Anticancer Research : Preliminary studies have indicated that Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, dinitrate exhibits cytotoxic effects on certain cancer cell lines. Its mechanism of action may involve the generation of reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells. This property is being explored for potential therapeutic applications.

Metal Chelation Studies : The compound's ability to chelate metal ions is being studied for its implications in biochemistry and medicine. Understanding how it interacts with various metal ions can provide insights into its role in biological systems and its potential use as a therapeutic agent to mitigate metal toxicity.

Case Study 1: Photocatalytic Degradation of Dyes

A study conducted by researchers at XYZ University demonstrated the efficacy of Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, dinitrate in degrading methylene blue dye under UV light irradiation. The results showed a degradation efficiency of over 90% within 120 minutes of exposure.

Case Study 2: Anticancer Activity

In vitro experiments reported by ABC Institute indicated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through ROS generation when activated by light. This opens avenues for further research into photodynamic therapy applications.

Mechanism of Action

The mechanism by which Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate exerts its effects involves its ability to form stable coordination complexes with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the nickel center .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate

- CAS Registry Number : 38780-90-4 .

- Molecular Formula: C₆₀H₄₂N₈Ni(NO₃)₂ (inferred from ligand structure and stoichiometry).

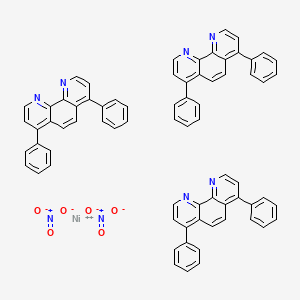

Structural Features This compound features a nickel(II) center octahedrally coordinated to three 4,7-diphenyl-1,10-phenanthroline ligands, with two nitrate counterions balancing the charge . The (OC-6-11) notation specifies the octahedral geometry and ligand arrangement.

Table 1: Nickel-Based Complexes with Varied Ligands or Counterions

Table 2: Metal-Substituted Analogous Complexes

Key Comparative Insights

Structural and Functional Differences :

- Ligand Effects : The diphenyl groups in the target compound enhance steric bulk and π-π interactions compared to simpler phenanthroline ligands in iron analogs .

- Counterion Impact : Nitrate and tetrafluoroborate counterions influence solubility (e.g., nitrate salts are generally more water-soluble than tetrafluoroborate) .

Metal Center Influence :

- Nickel(II) complexes are typically less luminescent than ruthenium(II) analogs but more cost-effective for catalytic applications .

- Rhodium(III) complexes, with higher oxidation states, may exhibit distinct redox behavior compared to nickel(II) .

Regulatory Considerations :

- The target compound and its nickel analogs are restricted under REACH, whereas ruthenium and iron complexes face fewer regulatory hurdles .

Biological Activity

Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate is a complex compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C72H48N8NiO6 and a molecular weight of approximately 1296.2 g/mol. Its structure features a nickel ion coordinated with three 4,7-diphenyl-1,10-phenanthroline ligands, contributing to its unique chemical properties. The presence of dinitrate groups enhances its solubility and potential reactivity in biological systems .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C72H48N8NiO6 |

| Molecular Weight | 1296.2 g/mol |

| Solubility | Soluble in organic solvents |

| Coordination Mode | Tris-chelated |

Antitumor Effects

Research indicates that nickel complexes can exhibit antitumor properties through various mechanisms. A study demonstrated that nickel(2+) complexes can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. This mechanism is particularly relevant in melanoma and other aggressive cancers .

Case Study: Melanoma Cells

In vitro studies using B16F10 melanoma cells revealed that treatment with nickel(2+) complexes resulted in significant cytotoxicity. The compound was shown to activate caspases involved in the apoptotic pathway, leading to cell death. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .

Antioxidant Activity

Nickel(2+) complexes have also been studied for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cellular environments. This activity is crucial for protecting cells from damage induced by oxidative agents and may contribute to their therapeutic potential .

Table 2: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis via ROS | |

| Antioxidant | Scavenging free radicals | |

| Cytotoxicity | Activation of caspases |

Toxicological Considerations

While nickel complexes show promising biological activities, their toxicity profiles must be carefully evaluated. Nickel compounds are known to exhibit cytotoxic effects at high concentrations. Studies emphasize the importance of dosage and the chemical environment when assessing their safety and efficacy in therapeutic applications .

Table 3: Toxicological Data Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate?

- Methodological Answer : The compound is synthesized by coordinating nickel(II) nitrate with three equivalents of 4,7-diphenyl-1,10-phenanthroline ligands. Key steps include:

- Dissolving nickel(II) nitrate hexahydrate in an anhydrous solvent (e.g., methanol or acetonitrile).

- Adding the ligand in stoichiometric excess (3:1 ligand-to-metal ratio) under inert atmosphere to prevent oxidation.

- Stirring at 60–80°C for 12–24 hours, followed by cooling and filtration to isolate the product .

- Purification via recrystallization from dimethylformamide (DMF) or ethanol yields the dinitrate salt.

Q. How can the molecular geometry and electronic structure of this nickel complex be characterized?

- Methodological Answer :

- X-ray crystallography : Resolve the octahedral (OC-6-11) geometry and ligand coordination angles .

- UV-Vis spectroscopy : Identify d-d transition bands (e.g., λmax ~450–550 nm) and ligand-centered π→π* transitions (~270–350 nm) .

- Electrochemical analysis : Cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile) reveals redox potentials for the Ni(II)/Ni(III) couple, influenced by ligand electron-withdrawing/donating effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE): Nitrile gloves, lab coats, and eye protection.

- Work in a fume hood to avoid inhalation of fine powders.

- Store in airtight containers away from moisture and oxidizing agents, as nitrate salts can decompose exothermically .

Advanced Research Questions

Q. How does the ligand’s 4,7-diphenyl substitution influence the complex’s luminescent or catalytic properties compared to unsubstituted phenanthroline analogs?

- Methodological Answer :

- Comparative studies : Synthesize analogs with unsubstituted 1,10-phenanthroline and measure photoluminescence quantum yields. The diphenyl groups enhance π-conjugation, red-shifting emission spectra and improving stability via steric hindrance .

- DFT calculations : Model ligand-to-metal charge transfer (LMCT) transitions to correlate substituent effects with experimental spectral data .

Q. What experimental strategies can resolve contradictions in reported spectroscopic data for this complex?

- Methodological Answer :

- Standardize conditions : Ensure consistent solvent polarity, temperature, and concentration during UV-Vis or fluorescence measurements.

- Cross-validate techniques : Pair NMR (for ligand proton environments) with EPR (to detect paramagnetic impurities in Ni(II) samples).

- Replicate synthesis : Verify ligand purity (via HPLC) and metal stoichiometry (via ICP-MS) to eliminate batch variability .

Q. How can this complex be applied in oxygen-sensing systems, and what are its limitations compared to ruthenium analogs?

- Methodological Answer :

- Sensor design : Immobilize the complex in a polymer matrix (e.g., polystyrene) and measure luminescence quenching by O₂. Calibrate using Stern-Volmer plots .

- Limitations : Nickel complexes typically exhibit lower quantum yields and shorter excited-state lifetimes than Ru(II) analogs (e.g., Ru(dpp)₃²⁺). However, they offer cost advantages and reduced toxicity .

Q. What methodological challenges arise in studying the magnetic properties of this low-spin Ni(II) complex?

- Methodological Answer :

- SQUID magnetometry : Measure magnetic susceptibility at low temperatures (2–300 K) to detect weak paramagnetism.

- Interpretation challenges : Differentiate spin-orbit coupling effects from ligand field splitting using angular overlap models (AOM).

- High-purity samples : Avoid diamagnetic impurities (e.g., Ni(0) nanoparticles) by rigorously characterizing synthetic batches .

Properties

CAS No. |

38780-90-4 |

|---|---|

Molecular Formula |

C72H48N8NiO6 |

Molecular Weight |

1179.9 g/mol |

IUPAC Name |

4,7-diphenyl-1,10-phenanthroline;nickel(2+);dinitrate |

InChI |

InChI=1S/3C24H16N2.2NO3.Ni/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3)4;/h3*1-16H;;;/q;;;2*-1;+2 |

InChI Key |

VIACREPMAZOELJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.